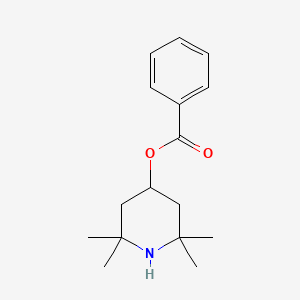
2,2,6,6-tetramethylpiperidin-4-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-tetramethylpiperidin-4-yl benzoate is an organic compound with the molecular formula C16H23NO2. It is a derivative of piperidine, characterized by the presence of a benzoate ester group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethylpiperidin-4-yl benzoate typically involves the esterification of 2,2,6,6-tetramethyl-4-piperidinol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-tetramethylpiperidin-4-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to 2,2,6,6-tetramethyl-4-piperidinol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-tetramethylpiperidin-4-yl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Wirkmechanismus
The mechanism of action of 2,2,6,6-tetramethylpiperidin-4-yl benzoate involves its interaction with molecular targets such as enzymes and free radicals. The compound’s stability and unique structure allow it to effectively scavenge free radicals, thereby exerting its antioxidant effects. Additionally, it can modulate enzyme activity by binding to specific active sites, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the benzoate ester group.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another derivative used as a light stabilizer in polymers.
Uniqueness
2,2,6,6-tetramethylpiperidin-4-yl benzoate stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
26275-88-7 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
(2,2,6,6-tetramethylpiperidin-4-yl) benzoate |
InChI |
InChI=1S/C16H23NO2/c1-15(2)10-13(11-16(3,4)17-15)19-14(18)12-8-6-5-7-9-12/h5-9,13,17H,10-11H2,1-4H3 |
InChI-Schlüssel |
YEYCMBWKTZNPDH-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















